molecular formula C12H17NO2 B2454095 Ethyl 2-[(2-phenylethyl)amino]acetate CAS No. 54608-35-4

Ethyl 2-[(2-phenylethyl)amino]acetate

Cat. No. B2454095
CAS RN: 54608-35-4
M. Wt: 207.273
InChI Key: ADVKOLZYLWXQSH-UHFFFAOYSA-N
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Description

Ethyl 2-[(2-phenylethyl)amino]acetate is a chemical compound with the CAS Number: 54608-35-4. It has a molecular weight of 207.27 . This compound is typically stored at temperatures between 2-8°C in a dark place . It is a liquid in its physical form .


Molecular Structure Analysis

The IUPAC name for this compound is ethyl [(2-phenylethyl)amino]acetate . The InChI Code for this compound is 1S/C12H17NO2/c1-2-15-12(14)10-13-9-8-11-6-4-3-5-7-11/h3-7,13H,2,8-10H2,1H3 .


Physical And Chemical Properties Analysis

This compound is a liquid in its physical form . It has a molecular weight of 207.27 . This compound is typically stored at temperatures between 2-8°C in a dark place .

Scientific Research Applications

1. Crystal Structure Analysis

Ethyl 2-[(2-phenylethyl)amino]acetate and its derivatives have been the subject of crystal structure analysis. For instance, the crystal structure of ethyl (2-amino-4-phenyl-5-thiazolyl)acetate was determined using X-ray methods, revealing significant stabilization by intra- and inter-molecular hydrogen bonds (DyaveGowda et al., 2002).

2. Antitumor Activity

Certain derivatives of this compound have shown promise in antitumor activity. For example, the synthesis and crystal structure of ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate demonstrated distinct inhibition of the proliferation of some cancer cell lines (Liu et al., 2018).

3. Chemical Synthesis Processes

This compound is also important in chemical synthesis. For instance, the preparation of ethyl 2-(4-isocyanatophenyl)acetate was described, highlighting the influence of various factors on the reaction process (Jian-biao, 2008).

4. Organic Chemistry Applications

The compound finds applications in organic chemistry, such as in the Lossen rearrangement for synthesizing ureas and hydroxamic acids from carboxylic acids, achieved without racemization and under milder conditions (Thalluri et al., 2014).

5. Green Chemistry Education

This compound derivatives have been used in educational settings to teach green chemistry principles. For example, ethyl (4-phenylphenyl)acetate was synthesized in an undergraduate organic chemistry lab to demonstrate green Suzuki coupling reactions (Costa et al., 2012).

6. Mechanistic and Theoretical Investigations

The mechanisms for the functionalization of related compounds have been studied using computational methods, providing insights into chemical interactions (Zhou et al., 2017).

7. Enzyme Inhibition Studies

This compound and its analogs have been evaluated for their enzyme inhibition properties, with several compounds showing high inhibition towards α-glucosidase and β-glucosidase (Babar et al., 2017).

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of skin contact, it is recommended to wash off immediately with plenty of water for at least 15 minutes .

properties

IUPAC Name

ethyl 2-(2-phenylethylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-2-15-12(14)10-13-9-8-11-6-4-3-5-7-11/h3-7,13H,2,8-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADVKOLZYLWXQSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNCCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-phenylethylamine (3.0 g, 24.8 mmol) in DMF (30 ml) was added ethyl bromoacetate (3.0 ml, 27.3 mmol) at 5° C. Then triethylamine (4.15 ml, 29.8 mmol) was added thereto at the same temperature. After stirring the resulting mixture at room temperature for 18 hours, the reaction mixture was diluted with EtOAc, washed with water and brine successively, dried over magnesium sulfate, and evaporated in vacuo. The residue was purified by silica gel column chromatography (methylene chloride:MeOH, 20:1) to give ethyl phenethylaminoacetate (1.87 g, 37%) as an oil.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
4.15 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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